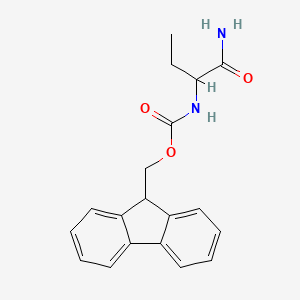

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate

Description

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate is a carbamate derivative featuring the 9H-fluoren-9-ylmethyl (Fmoc) protecting group, widely used in peptide synthesis and organic chemistry. The Fmoc group provides stability under acidic conditions and is cleavable under basic conditions, making it ideal for orthogonal protection strategies. The compound’s structure includes a 1-amino-1-oxobutan-2-yl moiety, which introduces both amide and ketone functionalities, influencing its reactivity and applications in medicinal chemistry and drug design .

Properties

CAS No. |

339077-44-0 |

|---|---|

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-amino-1-oxobutan-2-yl)carbamate |

InChI |

InChI=1S/C19H20N2O3/c1-2-17(18(20)22)21-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H2,20,22)(H,21,23) |

InChI Key |

WAIZVPGKZDAUHU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of (9H-Fluoren-9-yl)methyl chloroformate with an amino acid derivative under inert atmosphere conditions. The reaction is usually carried out in solvents like dichloromethane or tetrahydrofuran, and the temperature is maintained at around 20°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate involves the protection of amino groups during chemical synthesis. The fluorenylmethyl group acts as a temporary protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups. The protecting group can be removed under mild conditions, typically using bases like piperidine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate, highlighting differences in functional groups, synthesis, and properties:

Key Comparative Insights

Hydroxamic acid derivatives (e.g., 2g) exhibit higher polarity and biological activity, particularly as enzyme inhibitors, but require multi-step synthesis . Methylsulfanyl-containing analogs (e.g., ) improve lipid solubility, advantageous in membrane-permeable drug candidates .

Synthetic Efficiency: Industrial-scale production of methylsulfanyl derivatives (99% purity) contrasts with lower-yield asymmetric syntheses (e.g., 18% for Compound 16), highlighting trade-offs between scale and enantioselectivity . Mechanochemical methods () offer solvent-free routes but lack yield data compared to traditional solution-phase syntheses .

Physical Properties :

- Melting points vary significantly: hydroxamic acid derivatives (2g) melt at 98–100°C, while hydroxyl analogs () remain solids with distinct LCMS profiles .

- The oxoethyl derivative () is a liquid, reflecting reduced crystallinity due to simpler substituents .

Biological and Industrial Applications :

- Hydroxamic acids (2g) are prioritized in drug discovery for protease inhibition, whereas methylsulfanyl derivatives () are niche intermediates in resin-based peptide synthesis .

- Thioxo compounds (8) may fill roles in metalloenzyme mimicry, though their biological activity remains underexplored .

Research Findings and Challenges

- Contradictions : reports high yields (85–91%) for hydroxamic acid derivatives, while asymmetric hydrogenation () yields only 18%, underscoring the challenge of stereocontrol in complex syntheses .

- Unresolved Questions : The biological activity of the target compound remains uncharacterized in the provided evidence, unlike its hydroxamic acid and thioxo analogs.

- Future Directions: Comparative studies on the stability of Fmoc-protected amino-oxo derivatives under basic conditions (e.g., DBU deprotection in ) could optimize their use in peptide synthesis .

Biological Activity

(9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate, a compound with the CAS number 1394238-91-5, is a carbamate derivative notable for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate is C30H33N3O5, with a molecular weight of 515.61 g/mol. The compound features a fluorenyl moiety which is significant in enhancing its lipophilicity and biological activity.

Key Characteristics:

- IUPAC Name: (9H-Fluoren-9-yl)methyl ((S)-1-amino-(1-oxobutan-2-yl)carbamate)

- CAS Number: 1394238-91-5

- Molecular Weight: 515.61 g/mol

- Purity: 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an antitumor agent, anti-inflammatory properties, and antimicrobial effects.

Antitumor Activity

Recent studies have indicated that compounds similar to (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate exhibit significant antitumor properties. The mechanism appears to involve the inhibition of critical cellular pathways associated with cancer cell proliferation.

Case Study:

A study conducted on a series of carbamate derivatives demonstrated that modifications to the fluorenyl group could enhance cytotoxicity against various cancer cell lines, including MCF7 and MDA-MB231 breast cancer cells. The results indicated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further research.

Anti-inflammatory Effects

In addition to antitumor activity, (9H-Fluoren-9-yl)methyl (1-amino-1-oxobutan-2-yl)carbamate has been evaluated for its anti-inflammatory properties. Compounds in this class have shown to inhibit pro-inflammatory cytokines in vitro, which could make them candidates for treating inflammatory diseases.

Research Findings:

A comparative study found that similar compounds reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary findings suggest that it exhibits moderate activity against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Compound C | Candida albicans | 128 µg/mL |

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the fluorenyl ring and the carbamate group significantly affect the biological activity of these compounds. For instance, substituents at specific positions on the fluorenyl ring can enhance binding affinity to target proteins involved in tumor growth and inflammation.

Key Observations:

- Substituent Variability: Different substituents on the fluorenyl moiety can lead to varying degrees of cytotoxicity.

- Carbamate Linkage: The presence of the carbamate functional group is crucial for maintaining biological activity, likely due to its role in facilitating interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.